molecular formula C20H21BrN2O3 B268765 3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Cat. No. B268765
M. Wt: 417.3 g/mol
InChI Key: SDHPPIXLDIOJPF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide is a chemical compound that has gained significant attention in the scientific community due to its potential use in various fields of research. This compound is a member of the benzamide class of compounds and is often referred to as a BRD4 inhibitor.

Mechanism of Action

The mechanism of action of 3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves the inhibition of BRD4. BRD4 is a protein that is involved in the regulation of gene expression. By inhibiting the activity of BRD4, 3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide can prevent the expression of genes that are involved in the development and progression of cancer.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide are still being studied. However, it has been shown to have a significant impact on the growth and proliferation of cancer cells. It has also been shown to have anti-inflammatory and anti-fibrotic effects.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide in lab experiments is its specificity for BRD4. This compound has been shown to selectively inhibit the activity of BRD4, without affecting other proteins. However, one of the limitations of using this compound is its low solubility in water, which can make it difficult to work with in certain experimental conditions.

Future Directions

There are several future directions for research on 3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide. One area of research is the development of more potent and selective inhibitors of BRD4. Another area of research is the investigation of the potential use of this compound in the treatment of other diseases, such as inflammatory and fibrotic disorders. Additionally, research is needed to better understand the biochemical and physiological effects of this compound, as well as its potential side effects.

Synthesis Methods

The synthesis of 3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide involves several steps. The starting material is 4-aminophenyl-2-methylbenzoate, which is then reacted with tetrahydro-2-furanmethanol to produce the intermediate 4-[(tetrahydro-2-furanylmethyl)amino]phenyl-2-methylbenzoate. This intermediate is then reacted with 3-bromobenzoyl chloride to produce the final product, 3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide.

Scientific Research Applications

3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has been extensively studied for its potential use in various fields of research. One of the most promising applications of this compound is in the field of cancer research. It has been shown to inhibit the activity of BRD4, a protein that is involved in the development and progression of cancer. By inhibiting the activity of BRD4, 3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide has the potential to prevent the growth and spread of cancer cells.

properties

Product Name

3-bromo-4-methyl-N-(4-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide

Molecular Formula

C20H21BrN2O3

Molecular Weight

417.3 g/mol

IUPAC Name

3-bromo-4-methyl-N-[4-(oxolan-2-ylmethylcarbamoyl)phenyl]benzamide

InChI

InChI=1S/C20H21BrN2O3/c1-13-4-5-15(11-18(13)21)20(25)23-16-8-6-14(7-9-16)19(24)22-12-17-3-2-10-26-17/h4-9,11,17H,2-3,10,12H2,1H3,(H,22,24)(H,23,25)

InChI Key

SDHPPIXLDIOJPF-UHFFFAOYSA-N

SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3)Br

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)NCC3CCCO3)Br

Origin of Product

United States

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